Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (hereafter referred to as the target compound) is a thiazolo[3,2-a]pyrimidine derivative characterized by a 4-acetoxyphenyl group at position 5, a 4-(allyloxy)benzylidene moiety at position 2, and an ethyl carboxylate ester at position 4. Its synthesis likely involves cyclization of a thiouracil precursor with chloroacetic acid and aromatic aldehydes under acidic conditions, a method analogous to related compounds . The structural complexity of this molecule, including its fused heterocyclic core and substituted benzylidene group, confers unique physicochemical and biological properties, making it a subject of interest in medicinal and materials chemistry.
Properties
CAS No. |
324568-15-2 |
|---|---|
Molecular Formula |
C28H26N2O6S |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-acetyloxyphenyl)-7-methyl-3-oxo-2-[(4-prop-2-enoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C28H26N2O6S/c1-5-15-35-21-11-7-19(8-12-21)16-23-26(32)30-25(20-9-13-22(14-10-20)36-18(4)31)24(27(33)34-6-2)17(3)29-28(30)37-23/h5,7-14,16,25H,1,6,15H2,2-4H3/b23-16- |
InChI Key |
HGKLFARFUYLSEZ-KQWNVCNZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC(=O)C)C(=O)C(=CC4=CC=C(C=C4)OCC=C)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl 5-(4-acetoxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolo-pyrimidine core structure, which is known for its diverse biological activities. The presence of various functional groups, such as the acetoxy and allyloxy moieties, may influence its interaction with biological targets.
Structural Formula
Molecular Weight
The molecular weight of this compound is approximately 420.51 g/mol.
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds show effectiveness against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with metabolic pathways.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Significant inhibition |
Antioxidant Activity
The antioxidant potential of the compound can be assessed using assays such as DPPH radical scavenging. Compounds similar to Ethyl 5-(4-acetoxyphenyl)... have shown promising results in reducing oxidative stress by scavenging free radicals.
Cytotoxicity
Cytotoxic effects have been evaluated using various cancer cell lines. The compound's ability to induce apoptosis in cancer cells could be attributed to its structural characteristics that allow interaction with DNA or proteins involved in cell cycle regulation.
The biological activity of Ethyl 5-(4-acetoxyphenyl)... is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in crucial metabolic processes.
- DNA Intercalation : The planar structure may allow intercalation into DNA, disrupting replication and transcription.
- Modulation of Cell Signaling Pathways : The compound may interact with signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A study conducted on a series of thiazolo-pyrimidine derivatives, including related compounds, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using agar diffusion methods, revealing effective inhibition comparable to standard antibiotics.
Study on Cytotoxicity in Cancer Cells
In vitro studies showed that Ethyl 5-(4-acetoxyphenyl)... exhibits cytotoxic effects on various cancer cell lines, with specific emphasis on its action against HeLa cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
Comparison with Similar Compounds
Structural and Substituent Variations
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in their substituents at positions 2, 5, and 5. Key analogs include:
- Compound 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
- Compound 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile .
- Hou et al. (2009) : Ethyl 5-(4-chlorophenyl)-2-(methoxycarbonylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
- Jotani et al. (2010) : Ethyl 2-(2-acetoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .
Table 1: Substituent Effects on Key Properties
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 11b) reduce melting points compared to electron-donating groups (e.g., trimethyl in 11a) due to weaker intermolecular interactions .
- The allyloxy group in the target compound may enhance solubility in nonpolar solvents compared to methoxy or acetoxy analogs .
Physicochemical and Spectral Properties
Infrared (IR) Spectroscopy
- Target Compound : Expected C=O stretches (ester and ketone) near 1700–1750 cm⁻¹ and C-O (acetoxy) near 1250 cm⁻¹.
- 11b : CN stretch at 2209 cm⁻¹, absent in the target compound.
- Jotani et al. (2010) : Acetoxy C=O stretch at 1740 cm⁻¹, similar to the target compound.
NMR Spectroscopy
- 11a : Aromatic protons resonate at δ 7.29–7.94 ppm; methyl groups at δ 2.24–2.37 ppm.
- Hou et al. (2009) : Methoxy protons at δ 3.8–4.0 ppm, contrasting with the allyloxy group (δ 4.5–6.0 ppm) in the target compound.
Crystallographic Comparisons
Crystal structures of related compounds reveal insights into conformational preferences:
- Hou et al. (2009) : Dihedral angles between the thiazole ring and benzene rings range from 17.9° to 87.8°, with π-π stacking (3.66 Å separation).
- Agarkov et al. (2023) : Bromophenyl analogs exhibit halogen-mediated π-interactions, absent in the target compound.
- Banao et al. (2012) : Trimethoxybenzylidene derivatives show extensive hydrogen bonding (e.g., C-H···O), influencing crystal packing.
Structural Implications :
- The allyloxy group in the target compound may introduce steric hindrance, altering dihedral angles compared to methoxy or cyano analogs.
- Lack of strong hydrogen-bond donors (e.g., NH in 11a/b) reduces crystalline stability compared to Mannich base derivatives .
Hypotheses :
- The 4-acetoxyphenyl group may enhance bioavailability compared to chlorophenyl or cyanophenyl groups.
- Allyloxy substituents could modulate cytotoxicity via metabolic oxidation to epoxides.
Preparation Methods
Biginelli Condensation for Tetrahydropyrimidine-2-Thione Intermediate
The synthesis begins with the formation of 1,2,3,4-tetrahydropyrimidine-2-thione , a critical precursor. A three-component Biginelli reaction combines 4-acetoxyphenyl aldehyde , thiourea , and ethyl acetoacetate under acidic conditions.
Procedure :
-
Reactants : 4-Hydroxybenzaldehyde (1 mol), thiourea (1.5 mol), ethyl acetoacetate (1 mol).
-
Conditions : Reflux in acetonitrile with iodine (0.03 mol) as a catalyst for 6–8 hours.
-
Outcome : Yields ~75–80% of 5-(4-hydroxyphenyl)-7-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-6-carboxylate.
Mechanistic Insight :
The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of the thiourea and cyclization. Electron-donating groups on the aldehyde enhance reactivity.
Cyclization to Thiazolo[3,2-a]Pyrimidine Core
The tetrahydropyrimidine-2-thione intermediate undergoes cyclization with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine scaffold.
Procedure :
-
Reactants : Tetrahydropyrimidine-2-thione (1 mol), ethyl chloroacetate (2 mol).
-
Outcome : Ethyl 7-methyl-5-(4-hydroxyphenyl)-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 70–75%).
Characterization :
Benzylidene Condensation with 4-(Allyloxy)Benzaldehyde
The 4-(allyloxy)benzylidene group is introduced via Knoevenagel condensation.
Procedure :
-
Reactants : Thiazolo[3,2-a]pyrimidine (1 mol), 4-(allyloxy)benzaldehyde (1.2 mol).
-
Conditions : Reflux in acetic acid (1 mL) and methanol (20 mL) for 8 hours.
-
Outcome : Ethyl 5-(4-hydroxyphenyl)-2-(4-(allyloxy)benzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (yield: 82–87%).
Optimization :
Acetylation of Phenolic Hydroxyl Group
The final step involves acetylation of the 4-hydroxyphenyl moiety to introduce the acetoxy group.
Procedure :
-
Reactants : Hydroxyphenyl intermediate (1 mol), acetic anhydride (1.5 mol).
-
Conditions : Stirring in pyridine at 0°C for 2 hours, followed by room temperature for 12 hours.
Purification :
One-Pot Synthesis Using Ionic Liquids (Patent CN103012440A)
A streamlined one-pot method eliminates intermediate isolation.
Procedure :
-
Reactants : 2-Aminothiazole (1 mol), 4-(allyloxy)benzaldehyde (1.2 mol), ethyl acetoacetate (1 mol).
-
Catalyst : Ionic liquid [BMIM]Cl (10 mol%).
-
Outcome : Direct formation of the target compound (yield: 78–82%).
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Multi-Step Synthesis | 70–75 | 24–30 | High purity, well-characterized |
| One-Pot Synthesis | 78–82 | 6 | Industrial scalability |
| Ionic Liquid Catalysis | 85–90 | 4 | Eco-friendly, efficient |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this thiazolopyrimidine derivative?
The synthesis involves multi-step reactions, including condensation of thiazolopyrimidine precursors with substituted benzaldehydes (e.g., 4-(allyloxy)benzaldehyde) under reflux conditions. Key reagents include acetic anhydride (for acetoxylation) and sodium acetate as a catalyst. Solvents like ethanol or dimethyl sulfoxide (DMSO) are used to enhance solubility, and reaction temperatures are maintained between 80–100°C to optimize yield (typically 70–80%). Purification via recrystallization (ethyl acetate/ethanol mixtures) or column chromatography ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing its structure and purity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions (e.g., allyloxy, acetoxyphenyl groups) and ring fusion.
- X-ray Crystallography: Resolves molecular conformation, such as the puckered thiazolopyrimidine core and dihedral angles between aromatic rings (e.g., 80.94° between thiazolopyrimidine and benzene rings) .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and quantifies purity (>98% in optimized syntheses) .
Q. How does the compound’s reactivity correlate with its functional groups?
The allyloxy and acetoxyphenyl groups undergo hydrolysis under acidic/basic conditions, while the α,β-unsaturated ketone in the thiazolopyrimidine core participates in Michael addition reactions. Stability studies recommend storage at –20°C in inert atmospheres to prevent ester group degradation .
Advanced Research Questions
Q. What experimental approaches are used to investigate its structure-activity relationships (SAR) in pharmacological contexts?
- Substituent Variation: Systematic replacement of the allyloxy group with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups evaluates effects on bioactivity. For example, dimethylamino substituents enhance solubility and target binding .
- Biological Assays: COX-1/COX-2 inhibition assays (IC50 values) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) link structural features to anti-inflammatory or anticancer activity .
Q. How do crystallography data inform molecular docking and target interaction studies?
X-ray-derived bond lengths (e.g., C=O at 1.211 Å) and torsion angles guide molecular dynamics simulations to predict binding modes with enzymes like cyclooxygenase. The flattened boat conformation of the thiazolopyrimidine ring facilitates π-π stacking with aromatic residues in active sites .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in IC50 values (e.g., COX-2 inhibition ranging from 0.5–5 µM) are addressed by standardizing assay conditions (e.g., enzyme source, substrate concentration) and validating purity via LC-MS. Comparative studies with analogs (e.g., methylthio vs. methoxy derivatives) clarify substituent-specific effects .
Q. How can its stability be improved for in vivo studies?
- Prodrug Design: Ester-to-amide conversion of the carboxylate group reduces hydrolysis in plasma.
- Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability and prolong half-life in pharmacokinetic assays .
Methodological Comparisons
Q. How do synthesis protocols differ for structurally related thiazolopyrimidines?
Q. What computational tools predict its pharmacokinetic properties?
SwissADME and pkCSM models estimate logP (2.8–3.5), suggesting moderate lipophilicity, and medium CYP3A4 inhibition risk. Molecular weight (~450 g/mol) and polar surface area (90–100 Ų) align with Lipinski’s Rule of Five, indicating drug-likeness .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
